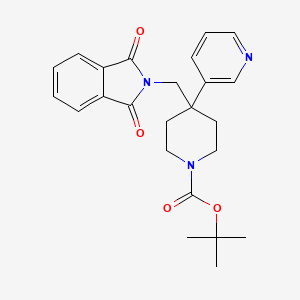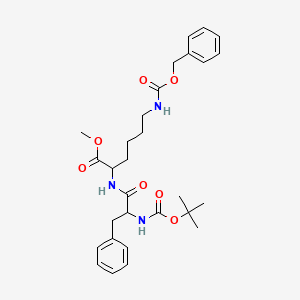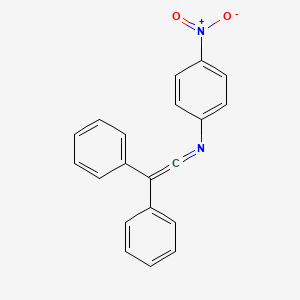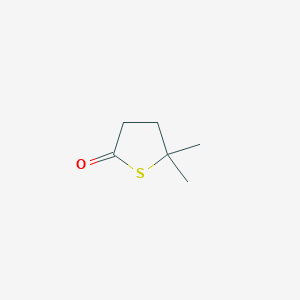
4-(Dimethylamino)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-9H-fluoren-9-one typically involves the reaction of fluorene with dimethylamine under specific conditions. One common method is the condensation reaction between fluorene and dimethylamine in the presence of a catalyst such as acetic anhydride and pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and column chromatography are commonly employed to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group, which can act as a nucleophile or an electron-donating group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of fluorenone derivatives, while reduction can yield fluoren-9-ol derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-9H-fluoren-9-one has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in the synthesis of various organic compounds and as a reagent in biochemical assays.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles and other compounds.
Uniqueness
4-(Dimethylamino)-9H-fluoren-9-one stands out due to its unique fluorene backbone, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
205526-44-9 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,1-2H3 |
InChI-Schlüssel |
WTBWCATVYUPRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


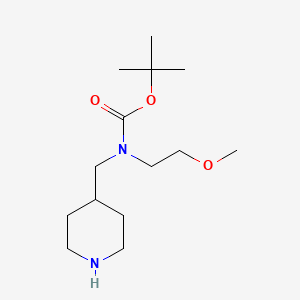
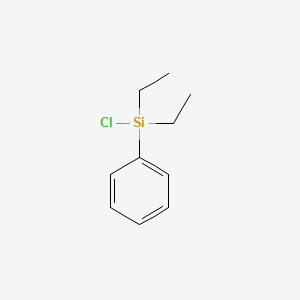

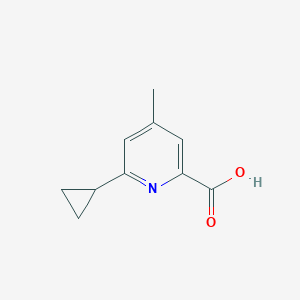
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
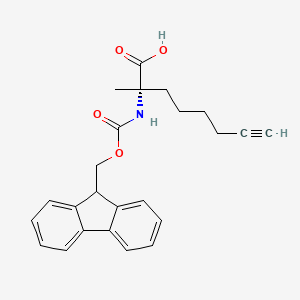
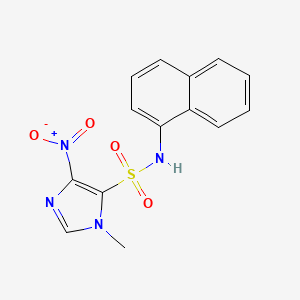
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)
